N,N'-Dimethyl-N-(5-propyl-1,2-oxazol-3-yl)urea
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Overview
Description
N,N’-Dimethyl-N-(5-propyl-1,2-oxazol-3-yl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a urea moiety substituted with dimethyl and 5-propyl-1,2-oxazol-3-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dimethyl-N-(5-propyl-1,2-oxazol-3-yl)urea typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-propyl-1,2-oxazole with dimethylamine and an isocyanate derivative. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under reflux conditions, and in the presence of a catalyst like triethylamine.
Industrial Production Methods
Industrial production of N,N’-Dimethyl-N-(5-propyl-1,2-oxazol-3-yl)urea may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N’-Dimethyl-N-(5-propyl-1,2-oxazol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxazole derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
N,N’-Dimethyl-N-(5-propyl-1,2-oxazol-3-yl)urea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-Dimethyl-N-(5-propyl-1,2-oxazol-3-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Dimethyl-N-(5-methyl-1,2-oxazol-3-yl)urea
- N,N’-Dimethyl-N-(5-ethyl-1,2-oxazol-3-yl)urea
- N,N’-Dimethyl-N-(5-butyl-1,2-oxazol-3-yl)urea
Uniqueness
N,N’-Dimethyl-N-(5-propyl-1,2-oxazol-3-yl)urea is unique due to the presence of the 5-propyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to its analogs.
Properties
CAS No. |
55807-91-5 |
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Molecular Formula |
C9H15N3O2 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
1,3-dimethyl-1-(5-propyl-1,2-oxazol-3-yl)urea |
InChI |
InChI=1S/C9H15N3O2/c1-4-5-7-6-8(11-14-7)12(3)9(13)10-2/h6H,4-5H2,1-3H3,(H,10,13) |
InChI Key |
KNKYJBYQRBKJID-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=NO1)N(C)C(=O)NC |
Origin of Product |
United States |
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